Computed Lipophilicity (logP) Differentiation Relative to Non-Halogenated and Dimethyl–Bromo Analogs
The target compound's computed logP (XLogP3-AA = 2.56) is 0.16 log units higher than that of the non-halogenated methyl analog 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde (logP = 2.4), representing a ~1.4-fold increase in calculated lipophilicity. It is 0.94 log units lower than the dimethyl–bromo analog 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde (logP = 3.5), corresponding to an ~8.7-fold decrease in predicted lipophilicity [1]. This intermediate logP value places the target compound in a favorable window for oral bioavailability prediction, avoiding the excessively high lipophilicity associated with the dimethyl–bromo congener.
| Evidence Dimension | Computed n-octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | logP = 2.56 |
| Comparator Or Baseline | 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde: logP = 2.4; 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde: logP = 3.5 |
| Quantified Difference | +0.16 vs. methyl analog; −0.94 vs. dimethyl–bromo analog |
| Conditions | XLogP3-AA algorithm (PubChem 2019.06.18 release); identical computational method applied across all three compounds |
Why This Matters
The logP difference of 0.94 relative to the dimethyl–bromo analog impacts predicted membrane permeability and solubility, making the target compound a more developmentally tractable intermediate for hit-to-lead progression.
- [1] Kuujia. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde; CAS 1538431-57-0. Computed XLogP3: 3.5. https://www.kuujia.com/cas-1538431-57-0.html (accessed 2025-05-01). View Source
